
N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” is a bifunctional compound that combines a polyethylene glycol (PEG) linker with an azide group on one end and an amine group on the other end, conjugated to a cyanine dye (Cy5). This compound is commonly used in bioconjugation and labeling applications due to its water solubility, stability, and fluorescence properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy5” typically involves the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG linker is functionalized with azide and amine groups through nucleophilic substitution reactions.
Conjugation: The functionalized PEG linker is conjugated to the Cy5 dye using carbodiimide chemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization and functionalization processes, followed by purification using chromatography techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
Click Chemistry: The azide group undergoes cycloaddition reactions with alkynes in the presence of a copper catalyst.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Amide Bond Formation: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used as coupling agents.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides and alkynes.
Amides: Formed from the reaction of amines with carboxylic acids or esters.
科学研究应用
Chemistry
Bioconjugation: Used to link biomolecules such as proteins and nucleic acids.
Fluorescent Labeling: Utilized in fluorescence microscopy and flow cytometry.
Biology
Cell Imaging: Enables visualization of cellular structures and processes.
Protein Labeling: Facilitates the study of protein interactions and functions.
Medicine
Drug Delivery: Enhances the solubility and stability of therapeutic agents.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Applied in the synthesis of functionalized polymers and nanomaterials.
Biotechnology: Used in the development of biosensors and bioassays.
作用机制
The compound exerts its effects through the following mechanisms:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization and detection.
Bioconjugation: The azide and amine groups enable the compound to form stable covalent bonds with target molecules, facilitating labeling and detection.
相似化合物的比较
Similar Compounds
N-(azide-PEG3)-N’-(Amine-C3-PEG4)-Cy3: Similar structure but with a Cy3 dye instead of Cy5.
N-(azide-PEG3)-N’-(Amine-C3-PEG4)-FITC: Contains a fluorescein isothiocyanate (FITC) dye instead of Cy5.
Uniqueness
Fluorescence Properties: Cy5 has a longer excitation and emission wavelength compared to Cy3 and FITC, making it suitable for applications requiring deep tissue penetration and reduced background fluorescence.
Stability: The PEG linker provides enhanced stability and solubility, making it more suitable for biological applications.
属性
分子式 |
C47H70ClN7O8 |
|---|---|
分子量 |
896.6 g/mol |
IUPAC 名称 |
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |
InChI 键 |
HEHYWAHYIBFKTR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


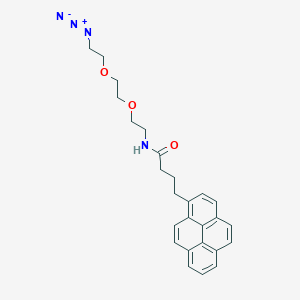
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
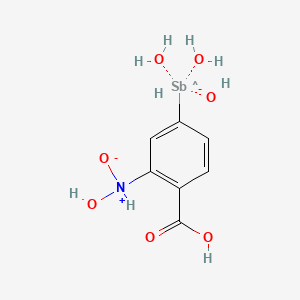
![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

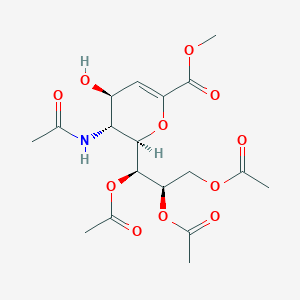
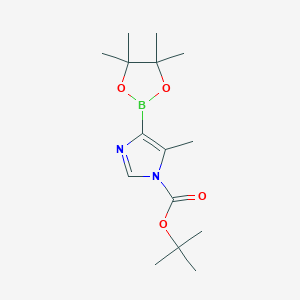
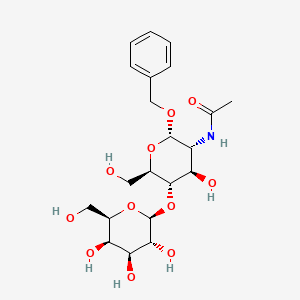
![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




